molecular formula C11H19NO5 B1439080 (R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate CAS No. 885321-46-0

(R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate

Cat. No.: B1439080
CAS No.: 885321-46-0
M. Wt: 245.27 g/mol
InChI Key: KHKJMJAQUGFIHO-MRVPVSSYSA-N
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Description

“®-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate” is a chemical compound with the molecular formula C11H19NO5 . It has a molecular weight of 245.28 g/mol . It’s used in scientific experiments due to its unique physical and chemical properties.

Scientific Research Applications

Synthesis and Structural Analysis

  • A study by Kollár and Sándor (1993) discusses the highly stereoselective hydroformylation of Methyl (2 R)-2-tert-butyl-Δ 4-1,3-oxazoline-3-carboxylate, an important intermediate for synthesizing homochiral amino acid derivatives, which could relate to the broader chemical family of (R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate (Kollár & Sándor, 1993).

Thermochromic Properties

  • Research by Komissarov et al. (1991) explored the synthesis and thermochromic properties of sterically hindered cyclohexadienes, involving morpholino derivatives, indicating potential applications in material science and thermochromic studies (Komissarov et al., 1991).

Novel Synthesis Protocols

  • D'hooghe et al. (2006) demonstrated a novel synthesis of cis-3,5-disubstituted morpholine derivatives, expanding the synthetic methodologies available for compounds related to this compound (D'hooghe et al., 2006).

Catalysis and Chiral Reagents

  • A study by Dave and Sasaki (2004) involved the synthesis of trans-3,5-Bis(benzyl/tert-butyldiphenylsilyloxymethyl)morpholines, which could be relevant to the broader context of this compound in terms of their use as chiral reagents (Dave & Sasaki, 2004).

Polymer Research

  • Ferbitz and Mormann (2003) explored the copolymerization of tert-butyl methacrylate with 2-isopropenyl isocyanate, where the interaction with morpholine was utilized. This research could be significant for understanding the applications of this compound in polymer science (Ferbitz & Mormann, 2003).

Enantioselective Synthesis

  • Fish et al. (2009) reported on the enantioselective synthesis of N-Boc-morpholine-2-carboxylic acids, a process relevant to understanding the synthesis and applications of similar compounds like this compound (Fish et al., 2009).

Safety and Hazards

The compound has a GHS07 pictogram, with the signal word "Warning" . The hazard statement is H302, and the precautionary statements are P280-P305+P351+P338 . More safety information can be found in the MSDS .

Properties

IUPAC Name

4-O-tert-butyl 3-O-methyl (3R)-morpholine-3,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(14)12-5-6-16-7-8(12)9(13)15-4/h8H,5-7H2,1-4H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKJMJAQUGFIHO-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCOC[C@@H]1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70653966
Record name 4-tert-Butyl 3-methyl (3R)-morpholine-3,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885321-46-0
Record name 4-tert-Butyl 3-methyl (3R)-morpholine-3,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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